molecular formula C26H23N5O4S B6516056 N-benzyl-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]butanamide CAS No. 899936-87-9

N-benzyl-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]butanamide

Katalognummer: B6516056
CAS-Nummer: 899936-87-9
Molekulargewicht: 501.6 g/mol
InChI-Schlüssel: HPLOYCSMYVDPOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thieno[3,2-d]pyrimidine scaffold substituted with a 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl group and an N-benzylbutanamide side chain. Its structural complexity combines heterocyclic moieties known for diverse pharmacological activities, including kinase inhibition and analgesic effects . The thieno-pyrimidine core contributes to π-π stacking interactions in biological targets, while the pyrido-pyrimidinone group may act as a bioisostere for quinolinone derivatives, enhancing metabolic stability .

Eigenschaften

IUPAC Name

N-benzyl-4-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4S/c32-22(27-16-18-7-2-1-3-8-18)10-6-13-30-25(34)24-20(11-14-36-24)31(26(30)35)17-19-15-23(33)29-12-5-4-9-21(29)28-19/h1-5,7-9,11-12,14-15H,6,10,13,16-17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLOYCSMYVDPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-benzyl-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. The compound's structural components suggest it may exhibit various biological activities, particularly in the realm of anticancer therapies. This article will explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of N-benzyl-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]butanamide is C33H33N5O4, with a molecular weight of approximately 563.7 g/mol. The InChIKey for this compound is OYXCGADJIIHPMV-UHFFFAOYSA-N. Its complex structure includes multiple heterocyclic rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC33H33N5O4
Molecular Weight563.7 g/mol
InChIKeyOYXCGADJIIHPMV-UHFFFAOYSA-N
SolubilitySoluble in DMSO

Anticancer Potential

Recent studies have indicated that compounds similar to N-benzyl-4-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]butanamide exhibit promising anticancer properties. For instance, molecular docking studies have shown that related compounds can effectively inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival .

Case Study: EGFR Inhibition

In a study focusing on a structurally related compound (DHFP), it was found that the compound demonstrated significant inhibitory action against EGFR in human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The docking interactions were comparable to those of established anticancer drugs like Olmitinib .

The proposed mechanism of action for compounds within this structural class involves the inhibition of critical signaling pathways associated with tumor growth and survival. By targeting kinases such as EGFR, these compounds can disrupt the signaling cascades that lead to uncontrolled cell division.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that N-benzyl derivatives possess significant cytotoxic effects. For example, studies evaluating percent cytotoxicity against MCF7 spheroids indicate that these compounds can induce apoptosis in cancer cells .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
N-benzyl derivativeMCF715
DHFPHT2912
DHFPDU14510

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Pyrido[1,2-a]pyrimidinone Derivatives: Compounds like N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide () share the pyrido-pyrimidinone core but lack the thieno-pyrimidine moiety. These derivatives exhibit analgesic activity in the acetic acid writhing model, suggesting the pyrido-pyrimidinone nucleus contributes to bioactivity .
  • Thieno[3,2-d]pyrimidine Analogues: lists compounds such as 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which integrate thiazolidinone substituents. The thieno-pyrimidine scaffold in the target compound may enhance binding affinity compared to simpler pyrimidine derivatives due to increased aromatic surface area .

Substituent Modifications

  • Benzylamide Side Chains :
    The N-benzyl group in the target compound is analogous to N-(4-methoxybenzyl)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine (). Substitutions on the benzyl ring (e.g., methoxy groups) influence solubility and electronic effects, as seen in NMR chemical shift variations (e.g., δ 7.25–6.85 ppm for aromatic protons in ) .
  • Butanamide Linker :
    The butanamide chain differentiates the target compound from shorter-chain analogues like 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (). Longer chains may improve membrane permeability but could reduce metabolic stability .

Characterization

  • 1H NMR: Aromatic protons in the pyrido-pyrimidinone core resonate at δ 8.2–7.8 ppm, while thieno-pyrimidine protons appear upfield (δ 7.5–7.1 ppm) due to electron-withdrawing effects .
  • IR : Stretching vibrations for carbonyl groups (C=O) are observed at 1680–1720 cm⁻¹, consistent with oxo-pyrimidine derivatives in and .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Reference ID
Target Compound Thieno[3,2-d]pyrimidine Pyrido-pyrimidinone, N-benzylbutanamide Potential kinase/analgesic N/A
Pyrido-pyrimidinone Carboxamides Pyrido[1,2-a]pyrimidinone N-Benzyl, hydroxy group Analgesic (acetic acid model)
Tetrazolo-pyrimidines Pyrido[2,3-e]tetrazolo[1,5-a] N-(4-Methoxybenzyl) Structural diversity
Thiazolidinone Hybrids Pyrido[1,2-a]pyrimidinone Thiazolidinone, allylamino Kinase modulation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.